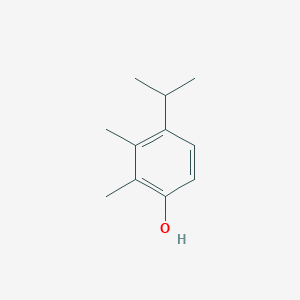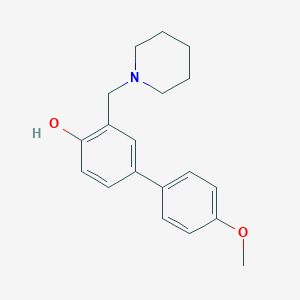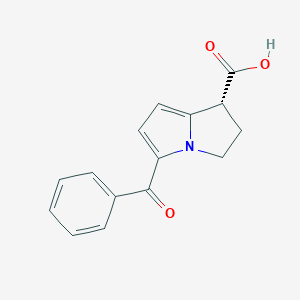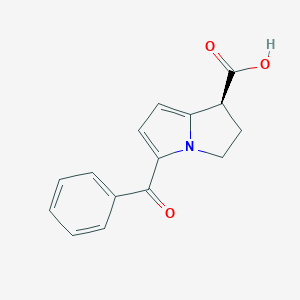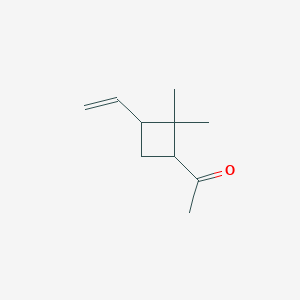
4-(Isothiocyanatomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isothiocyanatomethyl)pyridine, also known as ITCMP, is a chemical compound that has been increasingly studied in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been found to exhibit several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(Isothiocyanatomethyl)pyridine is not well understood. However, it is believed that 4-(Isothiocyanatomethyl)pyridine reacts with thiol groups on proteins and other biomolecules, leading to the modification of their function. This modification can result in changes in the activity of enzymes, receptors, and other cellular processes.
Biochemical and Physiological Effects:
4-(Isothiocyanatomethyl)pyridine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has antifungal and antibacterial properties. 4-(Isothiocyanatomethyl)pyridine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(Isothiocyanatomethyl)pyridine in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, one of the limitations of using 4-(Isothiocyanatomethyl)pyridine is that its mechanism of action is not well understood, which makes it difficult to predict its effects in different experimental systems.
Future Directions
There are several future directions for research on 4-(Isothiocyanatomethyl)pyridine. One area of interest is the development of new synthetic routes to 4-(Isothiocyanatomethyl)pyridine and its derivatives. Another area of interest is the study of 4-(Isothiocyanatomethyl)pyridine's mechanism of action and its effects on different biomolecules. Additionally, the potential applications of 4-(Isothiocyanatomethyl)pyridine in drug discovery and development are also worth exploring.
Conclusion:
In conclusion, 4-(Isothiocyanatomethyl)pyridine is a chemical compound that has several potential applications in scientific research. Its unique properties make it a valuable building block for the synthesis of bioactive molecules and a useful tool for studying protein-ligand interactions. While its mechanism of action is not well understood, its biochemical and physiological effects make it a promising candidate for further research.
Synthesis Methods
The synthesis of 4-(Isothiocyanatomethyl)pyridine involves the reaction of 4-bromomethylpyridine with potassium thiocyanate in the presence of copper(I) iodide as a catalyst. This reaction yields 4-(Isothiocyanatomethyl)pyridine as a white solid with a yield of around 80%. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
Scientific Research Applications
4-(Isothiocyanatomethyl)pyridine has been found to have several potential applications in scientific research. One of the primary applications of 4-(Isothiocyanatomethyl)pyridine is in the synthesis of various bioactive molecules. It can be used as a building block to synthesize compounds that have anticancer, antifungal, and antibacterial properties. 4-(Isothiocyanatomethyl)pyridine has also been used as a fluorescent probe to study protein-ligand interactions.
properties
CAS RN |
106244-99-9 |
|---|---|
Product Name |
4-(Isothiocyanatomethyl)pyridine |
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.2 g/mol |
IUPAC Name |
4-(isothiocyanatomethyl)pyridine |
InChI |
InChI=1S/C7H6N2S/c10-6-9-5-7-1-3-8-4-2-7/h1-4H,5H2 |
InChI Key |
QWJIEZNWDMSUEN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CN=C=S |
Canonical SMILES |
C1=CN=CC=C1CN=C=S |
synonyms |
Pyridine, 4-(isothiocyanatomethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



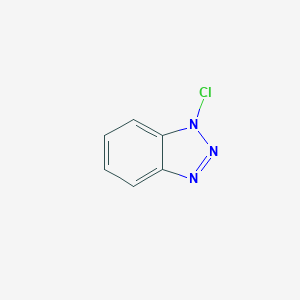
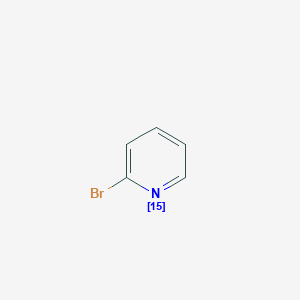


![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)


